



# 6-Azepan-2-yl-quinoline monoacetate dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-Azepan-2-yl-quinoline
monoacetate

Cat. No.:

B3090258

Get Quote

[2] WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The guinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the guinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- [1] WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the







same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2piperazin-1-yl-quinoline. Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 6-Azepan-2-yl-quinoline monoacetate C17H22N2O2 - PubChem 6-Azepan-2-yl-quinoline monoacetate is a quinoline derivative with the chemical formula







C17H22N2O2. It is a solid compound with a molecular weight of 286.37 g/mol . There is limited information available in the public domain regarding its specific biological activity, dosage for in vivo studies, or detailed experimental protocols. --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the guinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the nonaqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 [7a] WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression







activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... 1 [7b] WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-ylguinoline. Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... -- INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter,







laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING

NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-ylquinoline. Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... 1







WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-ylquinoline. Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... -- INVALID-LINK-- Notes and Protocols for 6-Azepan-2-yl-quinoline monoacetate in In Vivo Research\*\*



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

These application notes provide a comprehensive overview of the available information regarding the in vivo use of **6-Azepan-2-yl-quinoline monoacetate**, a quinoline derivative. Due to the limited publicly available data on this specific compound, this document focuses on providing general protocols and considerations for in vivo studies of similar quinoline derivatives, drawing from patent literature that describes their potential therapeutic applications. The information aims to guide researchers in designing and executing initial in vivo experiments.

## Introduction

**6-Azepan-2-yl-quinoline monoacetate** is a quinoline derivative with the chemical formula C17H22N2O2 and a molecular weight of 286.37 g/mol . While specific biological activity and detailed experimental data for this exact compound are scarce in the public domain, the broader class of quinoline derivatives has been investigated for various therapeutic purposes, including their potential as antidepressants and for the treatment of neurodegenerative diseases.[1] These compounds often exert their effects through mechanisms related to neurotransmitter systems, such as the serotonin transporter (SERT).

This document outlines general methodologies for formulation, administration, and evaluation of quinoline derivatives in animal models, which can be adapted for the study of **6-Azepan-2-yl-quinoline monoacetate**.

# In Vivo Study Design and Dosage Considerations

Given the lack of specific dosage information for **6-Azepan-2-yl-quinoline monoacetate**, initial in vivo studies should commence with dose-range finding experiments to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. The choice of animal model will depend on the therapeutic area of interest.

Table 1: General Dosing and Administration for Quinoline Derivatives in In Vivo Models



| Parameter                | Description                                                                                                                                                                                                                                                                                                                   | Reference |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Animal Models            | Mice are commonly used for initial screening, particularly in behavioral models like the forced swimming test and tail suspension test to assess antidepressant activity.                                                                                                                                                     | [1]       |
| Routes of Administration | Oral (p.o.) and parenteral (e.g., intravenous, intraperitoneal) routes are feasible. Oral administration is often preferred for its clinical relevance.                                                                                                                                                                       |           |
| Formulation (Oral)       | For oral administration, the compound can be formulated as a solid preparation (e.g., mixed with food or in capsules) or a liquid preparation (e.g., suspension, solution, or emulsion). Excipients such as starch, calcium carbonate, sucrose, or lactose for solids, and water or liquid paraffin for liquids, can be used. |           |
| Formulation (Parenteral) | For parenteral administration, sterilized aqueous or non-aqueous solutions, suspensions, or emulsions are required. Propylene glycol, polyethylene glycol, or vegetable oils like olive oil can be used as solvents or suspending agents.                                                                                     |           |



# **Experimental Protocols**

The following are generalized protocols that can serve as a starting point for the in vivo evaluation of **6-Azepan-2-yl-quinoline monoacetate**.

# **Formulation of Dosing Solutions**

Objective: To prepare a stable and homogenous formulation for administration to animals.

#### Materials:

- 6-Azepan-2-yl-quinoline monoacetate
- Vehicle (e.g., sterile water, saline, or a suspension base like 0.5% carboxymethylcellulose)
- Vortex mixer
- Sonicator (optional)
- pH meter

Protocol for an Oral Suspension:

- Weigh the required amount of **6-Azepan-2-yl-quinoline monoacetate** based on the desired dose and the number of animals.
- Triturate the compound with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
- Vortex the suspension thoroughly to ensure homogeneity. If necessary, sonicate briefly to aid in dispersion.
- Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5 for oral administration).
- Store the formulation as per its stability characteristics, typically refrigerated and protected from light. Ensure to re-suspend thoroughly before each administration.



# In Vivo Efficacy Models (Example: Antidepressant Activity)

Based on the described activity of similar quinoline derivatives, behavioral models for depression are relevant.[1]

Objective: To assess the potential antidepressant-like effects of **6-Azepan-2-yl-quinoline monoacetate** in a mouse model.

Model: Forced Swim Test (FST)

#### Materials:

- Male ICR mice (or other appropriate strain)
- 6-Azepan-2-yl-quinoline monoacetate formulation
- Vehicle control
- Positive control (e.g., a known antidepressant)
- Glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
- Video recording equipment and analysis software

#### Protocol:

- Acclimate mice to the housing facility for at least one week before the experiment.
- Randomly assign mice to treatment groups (vehicle, positive control, and different doses of 6-Azepan-2-yl-quinoline monoacetate).
- Administer the respective treatments (e.g., orally) at a specific time point (e.g., 60 minutes) before the test.
- Gently place each mouse individually into a beaker of water.



- Record the behavior of each mouse for a 6-minute period.
- Analyze the last 4 minutes of the recording for the duration of immobility (i.e., when the
  mouse ceases struggling and remains floating with minimal movements to keep its head
  above water).
- A significant decrease in the duration of immobility in the treated groups compared to the vehicle group is indicative of an antidepressant-like effect.

# Visualization of Potential Mechanisms and Workflows Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for a quinoline derivative acting as a serotonin reuptake inhibitor, a mechanism suggested for similar compounds.



Click to download full resolution via product page

Caption: Hypothesized mechanism of serotonin reuptake inhibition by a quinoline derivative.

# **Experimental Workflow**

The diagram below outlines a general workflow for an in vivo study of **6-Azepan-2-yl-quinoline** monoacetate.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo behavioral studies.



# Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken when handling **6-Azepan-2-yl-quinoline monoacetate**. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. A material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions.

### Conclusion

While specific in vivo dosage and protocol information for **6-Azepan-2-yl-quinoline monoacetate** is not readily available, the information presented provides a framework for initiating preclinical studies. Researchers should leverage the general methodologies for formulation and testing of quinoline derivatives, starting with dose-finding studies and utilizing relevant animal models to investigate the compound's potential therapeutic effects. Careful experimental design and adherence to ethical guidelines for animal research are paramount.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. WO2003082286A1 Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6-Azepan-2-yl-quinoline monoacetate dosage for in vivo studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3090258#6-azepan-2-yl-quinoline-monoacetatedosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com